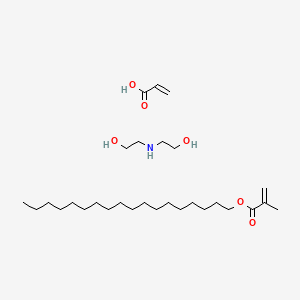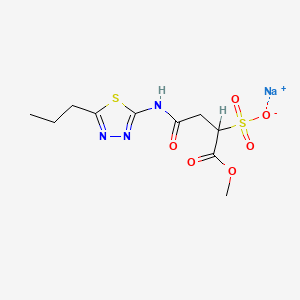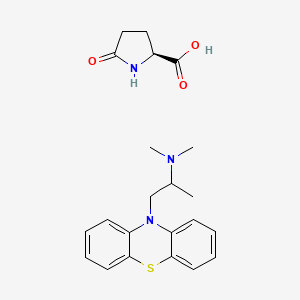
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt typically involves esterification and subsequent neutralization reactions. The esterification process can be carried out by reacting succinic acid with 1-ethyl-1-methyl-2-propynol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the ester. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of biodegradable plastics, solvents, and other industrial products.
Wirkmechanismus
The mechanism by which succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may influence cellular metabolism by modulating the activity of enzymes involved in the tricarboxylic acid (TCA) cycle. It can also act as a signaling molecule, affecting gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic acid: A dicarboxylic acid with similar metabolic roles.
Sodium succinate: The sodium salt of succinic acid, used in similar applications.
Other esters of succinic acid: Various esters with different alkyl groups, each with unique properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological effects make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
102367-21-5 |
|---|---|
Molekularformel |
C10H13NaO4 |
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
sodium;4-(3-methylpent-1-yn-3-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C10H14O4.Na/c1-4-10(3,5-2)14-9(13)7-6-8(11)12;/h1H,5-7H2,2-3H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
GLJFUNYJCWRPIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)(C#C)OC(=O)CCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
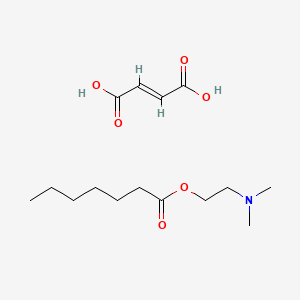
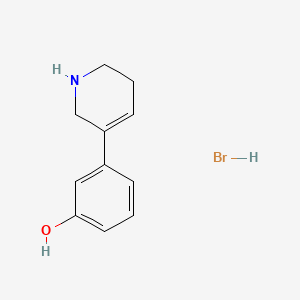

![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)
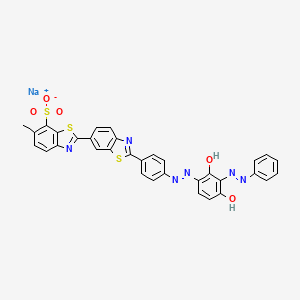

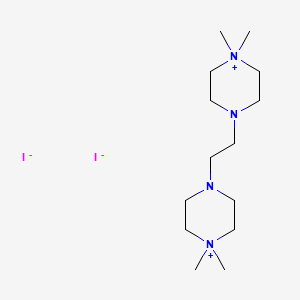
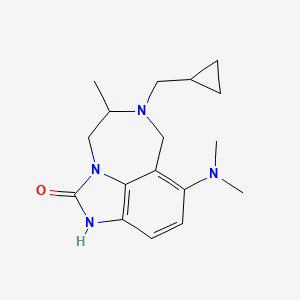
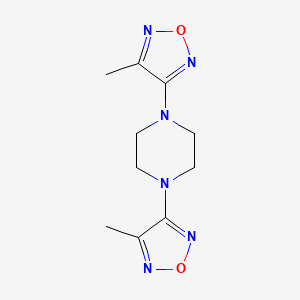
![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
